Quetiapine D4 fumarate
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Overview
Description
Quetiapine-d8 (fumarate) is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form, Quetiapine-d8, is often used as an internal standard in analytical chemistry to quantify quetiapine levels in various samples due to its stability and similarity to the non-deuterated compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine-d8 (fumarate) involves the incorporation of deuterium atoms into the quetiapine molecule. The process typically starts with the synthesis of deuterated intermediates, which are then used to construct the final quetiapine-d8 molecule. One key intermediate in the process is 11-chlorodibenzo[b,f][1,4]thiazepine, which is reacted with piperazine in the presence of a polar aprotic solvent to form the quetiapine structure .
Industrial Production Methods
Industrial production of quetiapine-d8 (fumarate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the synthesis and confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Quetiapine-d8 (fumarate) undergoes various chemical reactions, including:
Oxidation: Quetiapine can be oxidized to form quetiapine N-oxide.
Reduction: Reduction reactions can convert quetiapine N-oxide back to quetiapine.
Substitution: Halogenation and other substitution reactions can modify the quetiapine structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quetiapine N-oxide.
Reduction: Quetiapine.
Substitution: Halogenated quetiapine derivatives.
Scientific Research Applications
Quetiapine-d8 (fumarate) is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical methods such as HPLC and MS for the quantification of quetiapine.
Biology: To study the metabolism and pharmacokinetics of quetiapine in biological systems.
Medicine: In clinical research to monitor quetiapine levels in patients and study its pharmacodynamics.
Industry: In the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
The mechanism of action of quetiapine-d8 (fumarate) is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonistic action helps in alleviating symptoms of schizophrenia and bipolar disorder. Additionally, quetiapine-d8 may interact with histamine receptors, adrenergic receptors, and muscarinic receptors, contributing to its sedative and anticholinergic effects .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Olanzapine: Similar to quetiapine in its receptor antagonism but has a higher risk of weight gain and metabolic side effects.
Risperidone: Shares some pharmacological properties with quetiapine but has a higher incidence of extrapyramidal side effects.
Uniqueness of Quetiapine-d8 (fumarate)
Quetiapine-d8 (fumarate) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in research and quality control, distinguishing it from other non-deuterated antipsychotics .
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SMODUGIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.